molecular formula C10H12N2O3 B1456186 (3S)-1-(4-nitrophenyl)pyrrolidin-3-ol CAS No. 791850-16-3

(3S)-1-(4-nitrophenyl)pyrrolidin-3-ol

Cat. No. B1456186
CAS RN: 791850-16-3
M. Wt: 208.21 g/mol
InChI Key: KWMXJSMRNOVCDS-JTQLQIEISA-N
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Description

(3S)-1-(4-nitrophenyl)pyrrolidin-3-ol, also known as (3S)-1-NP, is a synthetic compound derived from pyrrolidin-3-ol. It is a chiral compound, meaning it has two mirror-image forms, (3S)-1-NP and (3R)-1-NP. (3S)-1-NP is a valuable synthetic intermediate and has been used in the synthesis of a variety of compounds and drugs. It is also used as a research tool in a range of scientific fields, including medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine, a five-membered nitrogen heterocycle, is extensively utilized in medicinal chemistry for developing treatments for human diseases. The interest in this scaffold stems from its sp3-hybridization, which allows efficient exploration of pharmacophore space, contributes to the stereochemistry of the molecule, and enhances three-dimensional coverage through pseudorotation. Pyrrolidine derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported for their bioactive properties with target selectivity. These compounds are synthesized either by ring construction from cyclic or acyclic precursors or by functionalization of preformed pyrrolidine rings. The stereogenicity of carbons in the pyrrolidine ring plays a crucial role in the biological profile of drug candidates, influencing their binding mode to enantioselective proteins (Petri et al., 2021).

Nitrated Phenols in the Atmosphere

The atmospheric occurrence of nitrophenols, including those derived from combustion processes, hydrolysis of pesticides, and secondary formation, highlights the environmental relevance of nitrophenyl groups. Nitration of phenol, which can occur in both gas and liquid phases, results in the formation of nitrophenols like 2-nitrophenol and 4-nitrophenol. These compounds' environmental presence underscores the need for further research to understand their formation processes and atmospheric behavior (Harrison et al., 2005).

Photosensitive Protecting Groups

Nitrophenyl groups, such as 3-nitrophenyl, are utilized in photosensitive protecting groups for synthetic chemistry, showing promise for future applications. These groups facilitate the controlled release or activation of protected compounds upon light exposure, demonstrating the utility of nitrophenyl derivatives in developing photoresponsive materials (Amit et al., 1974).

properties

IUPAC Name

(3S)-1-(4-nitrophenyl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c13-10-5-6-11(7-10)8-1-3-9(4-2-8)12(14)15/h1-4,10,13H,5-7H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWMXJSMRNOVCDS-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-1-(4-nitrophenyl)pyrrolidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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